molecular formula C27H26N2O B5247069 N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide

N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide

Cat. No.: B5247069
M. Wt: 394.5 g/mol
InChI Key: SRTXVUGQRYBVLI-UHFFFAOYSA-N
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Description

N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with benzyl, tert-butyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide typically involves the condensation of tert-butylamine with benzyl chloride in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{(CH}_3\text{)}_3\text{CNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC(CH}_3\text{)}_3 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include hydroxylamine, nitrone, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-tert-butyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c1-27(2,3)29(19-20-12-6-4-7-13-20)26(30)23-18-25(21-14-8-5-9-15-21)28-24-17-11-10-16-22(23)24/h4-18H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTXVUGQRYBVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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